molecular formula C17H20N2O4S B5028319 N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide

N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B5028319
M. Wt: 348.4 g/mol
InChI Key: NMMWJEAEAPYUBX-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide is an organic compound with a complex structure that includes methoxy, sulfamoyl, and propanamide functional groups

Properties

IUPAC Name

N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-17(20)18-15-11-13(9-10-16(15)23-3)24(21,22)19-14-8-6-5-7-12(14)2/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMWJEAEAPYUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-5-nitrobenzoic acid with 2-methylphenylamine to form an intermediate, which is then reduced and further reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Methyl 2-methoxy-5-sulfamoylbenzoate: Shares the sulfamoyl and methoxy groups but differs in the rest of the structure.

    N-(2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)propanamide: Similar structure but with different substituents.

Uniqueness

N-[2-methoxy-5-[(2-methylphenyl)sulfamoyl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

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